4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
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Overview
Description
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3(2H)-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and nitro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Shares the amino and chloro functional groups but differs in the core structure.
2-Chloro-4-nitropyridine: Similar in having a chloro group but contains a nitro group instead of an amino group.
1,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the amino and chlorobenzyl substituents.
Uniqueness
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and applied research.
Properties
Molecular Formula |
C12H14ClN3O |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methyl]-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-8-11(14)12(17)16(15(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7,14H2,1-2H3 |
InChI Key |
GIUBKORKULSNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)CC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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